6-Methoxy-3,4-dihydroisoquinoline hydrochloride

Overview

Description

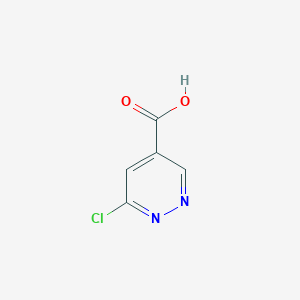

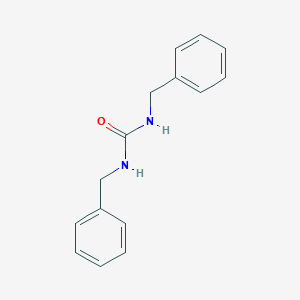

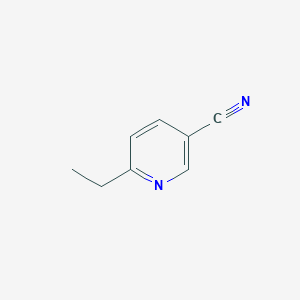

6-Methoxy-3,4-dihydroisoquinoline hydrochloride is a chemical compound with the linear formula C10H11NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

A new method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline was developed based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) .Molecular Structure Analysis

The molecular structure of 6-Methoxy-3,4-dihydroisoquinoline hydrochloride is represented by the linear formula C10H11NO . The molecular weight of this compound is 161.205 .Chemical Reactions Analysis

In the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-hydroxybenzyl alcohols, 2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenols were obtained .Physical And Chemical Properties Analysis

6-Methoxy-3,4-dihydroisoquinoline hydrochloride has a molecular weight of 161.205 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Medicine: Treatment of Diabetes

6-Methoxy-3,4-dihydroisoquinoline hydrochloride has been identified as a compound useful in the treatment of diabetes . It acts as a positive allosteric modulator of receptors such as GLP1, GIF, and glucagon, which are significant in the regulation of blood glucose levels. This modulation can enhance the body’s natural response to insulin, making it a potential therapeutic agent for type II diabetes mellitus.

Pharmacology: Anticonvulsant Activity

In pharmacological research, derivatives of 6-Methoxy-3,4-dihydroisoquinoline have been synthesized and evaluated for their anticonvulsant properties . These compounds have shown promise in tests such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ)-induced seizure test, indicating potential use in the treatment of epilepsy and other seizure disorders.

Biochemistry: Allosteric Modulation

The compound’s ability to act as an allosteric modulator is of interest in biochemistry for characterizing and crystallizing ligand binding in orthosteric binding sites . This property can be utilized in understanding receptor-ligand interactions and developing new biochemical methods for studying protein structures.

Organic Synthesis: Chemical Intermediate

6-Methoxy-3,4-dihydroisoquinoline hydrochloride serves as a chemical intermediate in the synthesis of more complex organic compounds . Its structure is versatile for modifications, making it a valuable starting material for the synthesis of various pharmaceuticals, including those with anticonvulsant activities.

Analytical Chemistry: Standard Compound

Due to its well-defined structure and properties, 6-Methoxy-3,4-dihydroisoquinoline hydrochloride can be used as a standard compound in analytical chemistry . It helps in the calibration of instruments and validation of analytical methods, ensuring accuracy and precision in chemical analysis.

Safety And Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity . According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name |

6-methoxy-3,4-dihydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c1-12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-3,6-7H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXXMVHTKNCLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=NCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630079 | |

| Record name | 6-Methoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-3,4-dihydroisoquinoline hydrochloride | |

CAS RN |

93549-15-6 | |

| Record name | 6-Methoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-](/img/structure/B110429.png)